

# gantacurium chloride molecular formula and weight

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## Compound of Interest

Compound Name: *Gantacurium chloride*

Cat. No.: *B1674625*

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## Gantacurium Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Gantacurium chloride** is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its development, although now discontinued, introduced a novel mechanism of action: rapid and predictable inactivation through adduction with the endogenous amino acid L-cysteine. This unique property positioned it as a potential replacement for succinylcholine, offering rapid onset and offset of action without the associated risks of a depolarizing agent. This document provides a comprehensive technical overview of **gantacurium chloride**, summarizing its physicochemical properties, mechanism of action, and key preclinical and clinical findings. It is intended to serve as a resource for researchers and professionals in the field of drug development and anesthesiology.

### Physicochemical Properties

**Gantacurium chloride** is a synthetic, asymmetric isoquinolinium diester. Its molecular structure and properties are summarized below.

Property	Value
Molecular Formula	C <sub>53</sub> H <sub>69</sub> ClN <sub>2</sub> O <sub>14</sub> ·2Cl
Molecular Weight	1064.48 g/mol <a href="#">[1]</a>
Appearance	Powder (formulation dependent)

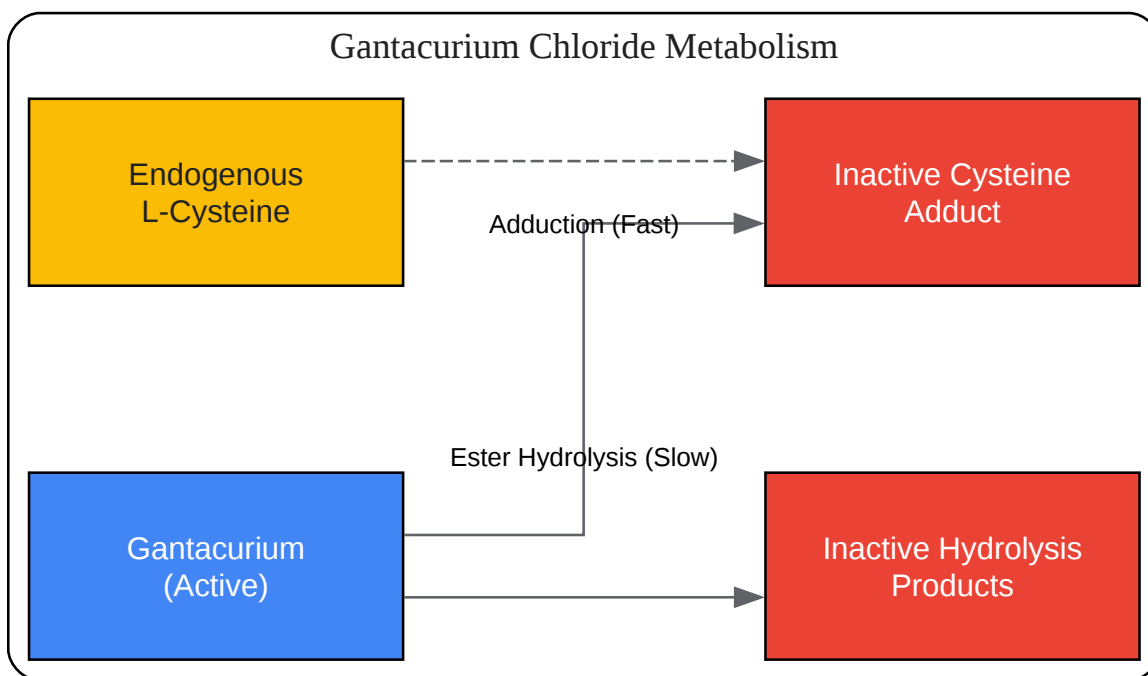
## Mechanism of Action and Pharmacokinetics

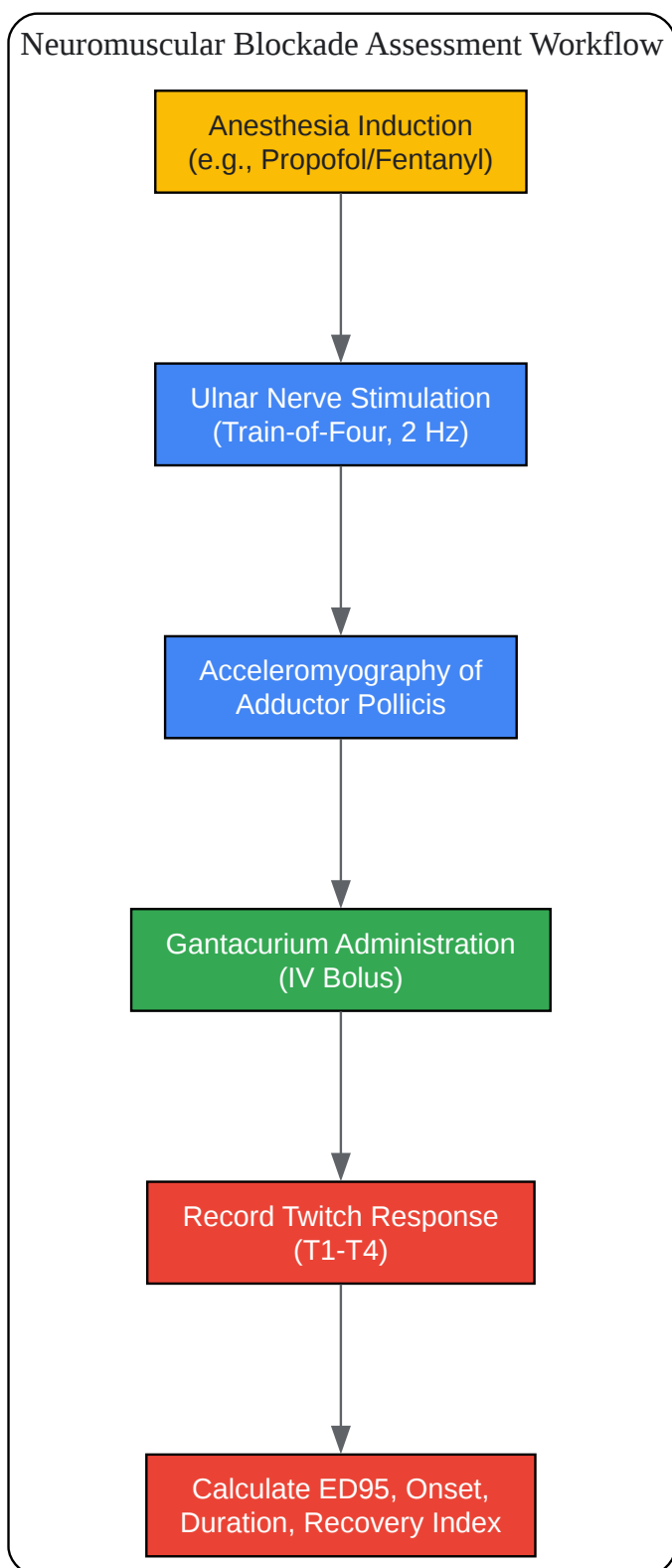
**Gantacurium chloride** acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate, preventing depolarization and subsequent muscle contraction. This is the characteristic mechanism of non-depolarizing neuromuscular blocking agents.

The most notable feature of gantacurium is its unique, dual-pathway metabolism, which is independent of renal or hepatic function.[\[1\]](#)[\[2\]](#)

- **Cysteine Adduction (Fast Pathway):** The primary route of elimination involves a rapid, non-enzymatic chemical reaction with endogenous L-cysteine. This process, known as adduction, forms a pharmacologically inactive cysteine conjugate.[\[1\]](#)[\[2\]](#) This rapid inactivation is the basis for gantacurium's ultra-short duration of action.
- **Ester Hydrolysis (Slow Pathway):** A secondary, slower degradation pathway involves pH-sensitive hydrolysis of the ester linkages in the molecule.

This unique metabolic profile allows for a rapid and predictable offset of neuromuscular blockade, with the potential for active reversal through the administration of exogenous L-cysteine.





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## References

- 1. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
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